
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the triazine family. Triazines are nitrogen-rich heterocyclic compounds known for their diverse applications in various fields, including agriculture, medicine, and materials science
準備方法
The synthesis of 6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of heptadecylamine with cyanuric chloride, followed by methylation of the resulting intermediate . The reaction conditions often include the use of solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in developing new pharmaceuticals.
作用機序
The mechanism of action of 6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The long heptadecyl chain allows for hydrophobic interactions with lipid membranes, while the triazine ring can form hydrogen bonds and other interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
6-Heptadecyl-N~2~,N~2~-dimethyl-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives such as:
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Known for its use in the synthesis of polymers and materials with high thermal stability.
2,4-Diamino-6-dimethylamino-1,3,5-triazine: Used in the production of pharmaceuticals and agrochemicals.
6-Chloro-1,3,5-triazine-2,4-diamine: Commonly used as an intermediate in the synthesis of herbicides and other agrochemicals.
特性
CAS番号 |
66740-79-2 |
|---|---|
分子式 |
C22H43N5 |
分子量 |
377.6 g/mol |
IUPAC名 |
6-heptadecyl-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H43N5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-21(23)26-22(25-20)27(2)3/h4-19H2,1-3H3,(H2,23,24,25,26) |
InChIキー |
HCYHXCFZMYCJBC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC1=NC(=NC(=N1)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


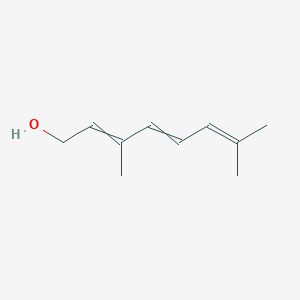
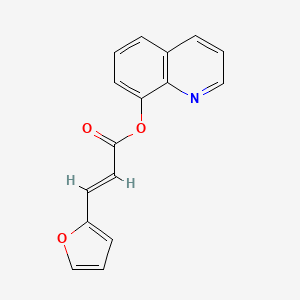
![Urea, N-(2,6-dichlorophenyl)-N'-[3-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-3-piperidinyl]phenyl]-](/img/structure/B14167493.png)
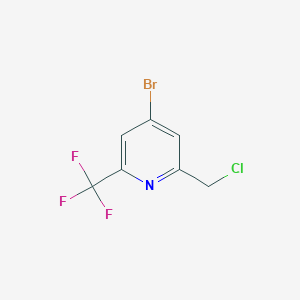
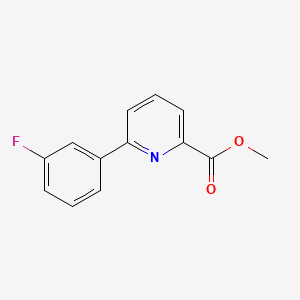
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)
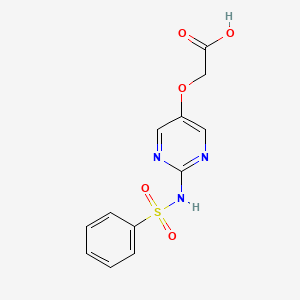

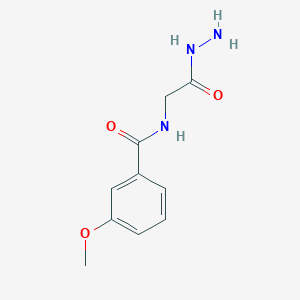
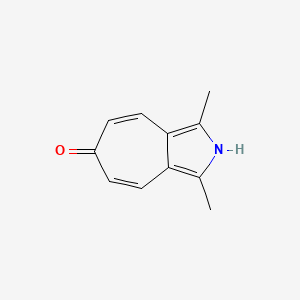

![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)
